molecular formula C19H20N2O6S2 B2370925 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide CAS No. 942006-73-7

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide

Cat. No.: B2370925
CAS No.: 942006-73-7
M. Wt: 436.5
InChI Key: VJCWUTXIEVOYFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzo[d]thiazole core, followed by the introduction of methoxy groups and the sulfonyl group. Common reagents used in these reactions include thionyl chloride, methanol, and sulfonyl chlorides. The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as dichloromethane or toluene, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like halides or amines. The reaction conditions typically involve heating the reactants in an appropriate solvent, such as ethanol or acetonitrile, under reflux .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the sulfonyl group can yield sulfides or thiols .

Scientific Research Applications

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with proteins or enzymes involved in cell signaling pathways, leading to changes in cellular function. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[d]thiazole derivatives, such as:

    2-(benzo[d]thiazol-2-yl)-6-methoxyphenol:

    6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: A compound with potential anticancer activity.

Uniqueness

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is unique due to the presence of both methoxy and sulfonyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple scientific fields make it a versatile and valuable compound.

Properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfonylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6S2/c1-25-12-4-6-13(7-5-12)29(23,24)9-8-18(22)21-19-20-14-10-15(26-2)16(27-3)11-17(14)28-19/h4-7,10-11H,8-9H2,1-3H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCWUTXIEVOYFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.